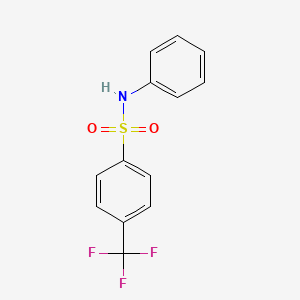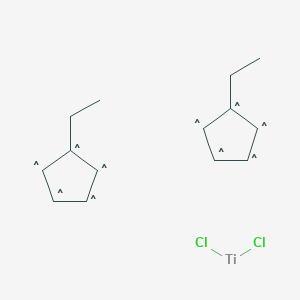
tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their biological significance . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. For example, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gave a compound which was converted to N-Boc derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C and a density of 1.07 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in the pharmaceutical industry. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting a complex interaction with their targets .
Biochemical Pathways
Indole derivatives are known to influence a range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate is its ability to selectively target specific enzymes, such as COX-2 and 5-LOX, while leaving other enzymes unaffected. This makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate are vast, and research is ongoing to further explore its potential. One potential future direction for research is to investigate this compound’s potential as an inhibitor of other enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory and anti-allergic effects. Finally, research is needed to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
Tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate can be synthesized through several methods, including the reaction of 5-bromo-4-formyl-7-methyl-indole-1-carboxylic acid with tert-butyl bromide in the presence of a base catalyst. This reaction yields an intermediate product, 5-bromo-4-formyl-7-methyl-indole-1-carboxylate, which can then be converted to this compound via a Friedel-Crafts reaction. Alternatively, this compound can be synthesized from 5-bromo-4-formyl-7-methyl-indole-1-carboxylic acid and tert-butyl alcohol through a Mitsunobu reaction.
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-4-formyl-7-methylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-9-7-12(16)11(8-18)10-5-6-17(13(9)10)14(19)20-15(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQMEKKADFGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)